molecular formula C17H15BrN2O3S3 B2962892 N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 919853-50-2

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2962892
CAS No.: 919853-50-2
M. Wt: 471.4
InChI Key: YZMOAMVRJWFCGF-UHFFFAOYSA-N
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Description

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H15BrN2O3S3 and its molecular weight is 471.4. The purity is usually 95%.
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Scientific Research Applications

Design and Pharmacological Evaluation of Thiazole Derivatives

Thiazole derivatives, similar in structure to the queried compound, have been extensively studied for their potential in pharmacological applications. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as glutaminase inhibitors, showcasing their potential in attenuating the growth of lymphoma B cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).

Antimicrobial Activity of Sulphonamide Derivatives

Research on 2-bromo-N-(phenylsulfonyl)acetamide derivatives reveals their reactivity with nitrogen-based nucleophiles, leading to compounds with significant antimicrobial activity. Computational calculations corroborate the experimental findings, highlighting the utility of these derivatives in developing new antimicrobial agents (Fahim & Ismael, 2019).

Structural Analysis of Thiazole and Thiadiazole Derivatives

Studies on the structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provide insights into the molecular shapes and intermolecular interactions that govern the assembly of these compounds, facilitating the design of new materials with desired properties (Boechat et al., 2011).

Synthesis and Evaluation of Heterocyclic Compounds Bearing Sulfonamide Moiety

The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties has been explored, demonstrating their potential as antimicrobial agents. This underscores the versatility of thiazole derivatives in contributing to the development of novel therapeutic agents (Darwish et al., 2014).

Synthesis and Characterization of Acetamide Derivatives

Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has shown promising antibacterial potentials, further illustrating the broad applicability of these compounds in addressing microbial resistance (Iqbal et al., 2017).

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S3/c1-2-26(22,23)12-5-3-11(4-6-12)9-16(21)20-17-19-13(10-24-17)14-7-8-15(18)25-14/h3-8,10H,2,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMOAMVRJWFCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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